BenchChemオンラインストアへようこそ!

Genz-669178

PfDHODH inhibitor CYP450 inhibition drug-drug interaction

Optimized 4-cyano benzimidazole scaffold with balanced potency (PfDHODH IC50 40 nM) and safety (hERG 53 μM). Species-selectivity data, in vivo ED50 13 mg/kg. Benchmark reference for PfDHODH assays; vendor-independent control.

Molecular Formula C17H14N4OS
Molecular Weight 322.4 g/mol
Cat. No. B1192745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGenz-669178
SynonymsGenz-669178;  Genz-669178;  Genz-669178; 
Molecular FormulaC17H14N4OS
Molecular Weight322.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H14N4OS/c1-10-19-16-11(9-18)3-2-4-13(16)21(10)15-8-7-14(23-15)17(22)20-12-5-6-12/h2-4,7-8,12H,5-6H2,1H3,(H,20,22)
InChIKeyXRXYHTFKWSMTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-(4-Cyano-2-Methyl-1H-Benzimidazol-1-yl)-N-Cyclopropylthiophene-2-Carboxamide (Genz-669178): A PfDHODH Inhibitor Malaria Development Candidate


5-(4-Cyano-2-methyl-1H-benzimidazol-1-yl)-N-cyclopropylthiophene-2-carboxamide, also known as Genz-669178 or compound 2q (CAS 1254834-91-7), is a low molecular weight (322.38) inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) identified as a potential drug development candidate for malaria [1]. This compound belongs to the 5-(2-methylbenzimidazol-1-yl)-N-alkylthiophene-2-carboxamide series and exhibits potent inhibition of PfDHODH across multiple Plasmodium species while lacking activity against the human DHODH enzyme [2]. Its favorable drug-like properties, including oral bioavailability and acceptable safety pharmacology, distinguish it from earlier PfDHODH inhibitors within the same chemical series [1].

Why 5-(4-Cyano-2-Methyl-1H-Benzimidazol-1-yl)-N-Cyclopropylthiophene-2-Carboxamide Cannot Be Substituted with Other PfDHODH Inhibitors


Generic substitution among PfDHODH inhibitors is precluded by substantial structural and pharmacological heterogeneity within this class. Even subtle modifications to the benzimidazole scaffold, such as substitution pattern or lipophilicity, produce significant shifts in potency, metabolic stability, CYP inhibition liability, and hERG safety risk [1]. For instance, the closely related 5-OCF3 analogue 2e showed superior enzymatic potency but failed as a candidate due to CYP2D6 inhibition (IC50 = 0.1 μM) and hERG liability (IC50 < 2.8 μM) [1]. Similarly, the 4-OCHF2 analogue 2j displayed favorable cellular activity but lacked the comprehensive safety and ADME profile required for candidate selection [1]. The 4-cyano substitution in this compound represents a carefully optimized balance between potency, metabolic stability, and safety that cannot be assumed for other series members [1].

Quantitative Differentiators for 5-(4-Cyano-2-Methyl-1H-Benzimidazol-1-yl)-N-Cyclopropylthiophene-2-Carboxamide (2q) in PfDHODH Inhibitor Selection


CYP450 Inhibition Profile Comparison: 4-Cyano (2q) vs. 5-OCF3 (2e) vs. 4-OCHF2 (2j) Analogues

Compound 2q (4-cyano) exhibits no significant inhibition of all five primary drug-metabolizing CYP450 isozymes (IC50 > 10 μM), whereas the 5-OCF3 analogue 2e shows potent CYP2D6 inhibition (IC50 = 0.1 μM), a critical liability for drug-drug interactions [1]. The 4-OCHF2 analogue 2j also shows favorable CYP inhibition (>10 μM) but lacks the broader safety profile of 2q [1].

PfDHODH inhibitor CYP450 inhibition drug-drug interaction malaria drug candidate

hERG Cardiac Safety Comparison: 4-Cyano (2q) vs. 5-OCF3 (2e) Analogue

Compound 2q demonstrates a favorable hERG safety margin with an IC50 of 53 μM, representing a >25-fold improvement over the 5-OCF3 analogue 2e, which showed significant hERG inhibition (IC50 < 2.8 μM) that posed a cardiovascular safety risk [1].

hERG inhibition cardiac safety PfDHODH inhibitor malaria

Human Hepatic Metabolic Stability: 2q vs. Murine/Rat/Dog Predicted Clearance

Compound 2q exhibits exceptionally low predicted hepatic clearance in human microsomes (<0.7 mL/min/kg) and hepatocytes (<0.6 mL/min/kg), substantially lower than predictions for mouse (5.8 and 14 mL/min/kg), rat (5.3 and 16 mL/min/kg), and dog (3.8 and 12 mL/min/kg) [1]. This species-specific metabolic stability profile supports the projected low human dose requirement [1].

metabolic stability hepatic clearance PfDHODH inhibitor ADME

Species Selectivity: PfDHODH vs. HsDHODH Inhibition by 4-Cyano Analogue 2q

Compound 2q demonstrates complete species selectivity for parasite DHODH, with no detectable inhibition of human DHODH (HsDHODH IC50 > 30,000 nM) while maintaining potent PfDHODH inhibition (IC50 = 40 nM) [1]. This selectivity ratio of >750-fold is essential for avoiding host toxicity, unlike the des-methyl analogue 2t which shows substantially reduced selectivity (PfDHODH IC50 = 17 nM; HsDHODH IC50 = 3,100 nM; ~182-fold) [1].

species selectivity PfDHODH HsDHODH therapeutic index

cLogP Lipophilicity and ADME Optimization: 2q vs. 5-OCF3 (2e) and 4-OCHF2 (2j) Analogues

Compound 2q exhibits a cLogP value of 2.9, substantially lower than the 5-OCF3 analogue 2e (cLogP = 4.7) and the 4-OCHF2 analogue 2j (cLogP = 4.1) [1]. This reduction in lipophilicity was a deliberate design strategy to improve ADME properties and mitigate off-target liabilities [1].

cLogP lipophilicity ADME optimization PfDHODH

In Vivo Efficacy Across Three Mouse Malaria Models: 2q (4-Cyano) Complete Profile

Compound 2q demonstrates consistent oral efficacy across three mouse malaria models, with ED50 values of 13 mg/kg/day in both the P. berghei ANKA and P. falciparum 3D70087/N9 models [1]. ED90 values were 28 and 27 mg/kg/day, respectively, and ED99 values reached 62 and 60 mg/kg/day [1]. This multi-model validation distinguishes 2q as the sole compound from this optimization series to undergo comprehensive efficacy assessment and formal candidate nomination [1].

in vivo efficacy ED50 mouse malaria model P. berghei P. falciparum

Recommended Research and Preclinical Applications for 5-(4-Cyano-2-Methyl-1H-Benzimidazol-1-yl)-N-Cyclopropylthiophene-2-Carboxamide


Preclinical Malaria Drug Discovery: PfDHODH Reference Inhibitor with Validated Selectivity Profile

This compound serves as a well-characterized reference inhibitor for PfDHODH enzymatic and cell-based assays, with established selectivity against human DHODH (>750-fold) [1]. Its complete species selectivity data across P. falciparum, P. vivax, and P. berghei make it suitable as a pan-Plasmodium control compound for assay validation and high-throughput screening campaigns [1].

ADME and Safety Pharmacology Profiling: Benchmark Compound with Comprehensive Dataset

Given its extensive ADME and safety pharmacology characterization—including CYP450 inhibition (>10 μM for five isozymes), hERG (IC50 = 53 μM), 54-receptor pharmacology panel (no off-target activity at 10 μM), Ames test (negative up to 100 μM), and 7-day repeat-dose toxicology in rat (NOAEL >600 mg/kg)—this compound provides a robust benchmark for evaluating new PfDHODH inhibitor candidates [1].

In Vivo Malaria Efficacy Studies: Multi-Model Validated Positive Control

With oral ED50 values of 13 mg/kg/day demonstrated in both P. berghei ANKA and P. falciparum 3D70087/N9 mouse models, this compound offers a reproducible positive control for in vivo malaria efficacy experiments [1]. The established pharmacokinetic parameters in rat and dog facilitate dose selection and exposure-response correlation studies [1].

Medicinal Chemistry SAR Analysis: 4-Cyano Substitution Case Study

The 4-cyano substitution pattern represents an optimized design strategy that balances potency (PfDHODH IC50 = 40 nM) with reduced lipophilicity (cLogP = 2.9) and improved safety margins [1]. This compound serves as a case study for how electron-withdrawing cyano groups can modulate ADME properties without sacrificing target engagement, providing a template for scaffold optimization in related benzimidazole-based inhibitor programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Genz-669178

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.